N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-N-methyl-1-morpholin-4-ylpropan-2-amine
Description
N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-N-methyl-1-morpholin-4-ylpropan-2-amine is a complex organic compound featuring an imidazole ring substituted with a chlorine atom and an ethyl group
Properties
IUPAC Name |
N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-N-methyl-1-morpholin-4-ylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClN4O/c1-4-19-11-16-14(15)13(19)10-17(3)12(2)9-18-5-7-20-8-6-18/h11-12H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNJKQMECJMDMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=C1CN(C)C(C)CN2CCOCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-N-methyl-1-morpholin-4-ylpropan-2-amine typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the imidazole ring, followed by the introduction of the chlorine and ethyl substituents. The final steps involve the attachment of the morpholine ring and the propan-2-amine group. Industrial production methods may employ optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-N-methyl-1-morpholin-4-ylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the imidazole ring can be substituted with other nucleophiles under appropriate conditions, forming a variety of substituted products.
Scientific Research Applications
N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-N-methyl-1-morpholin-4-ylpropan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-N-methyl-1-morpholin-4-ylpropan-2-amine involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-N-methyl-1-morpholin-4-ylpropan-2-amine can be compared with other imidazole derivatives, such as:
5-chloro-1H-imidazole-4-carboxamide: Another imidazole compound with different substituents and biological activities.
3-ethyl-1H-imidazole-4-carboxylic acid: Similar in structure but with distinct chemical properties and applications.
This compound’s unique combination of substituents and functional groups distinguishes it from other imidazole derivatives, contributing to its specific chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
